molecular formula C11H13N7O3 B5580269 2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide

2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide

Cat. No.: B5580269
M. Wt: 291.27 g/mol
InChI Key: RTGIIHPVCONBBN-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C11H13N7O3 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10798730 g/mol and the complexity rating of the compound is 381. The solubility of this chemical has been described as 16.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against bacteria (E. coli and R. solanacearum) and fungi (F. oxysporum and A. niger). These findings suggest potential applications in developing antimicrobial agents (Vinusha et al., 2015).

Antipsychotic Potential

  • A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating potential for antipsychotic drug development (Wise et al., 1987).

Anti-inflammatory and Analgesic Agents

  • Novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents were synthesized, demonstrating significant COX-2 inhibitory activity. This suggests applications in treating inflammatory conditions (Abu‐Hashem et al., 2020).

Hypoglycemic Activity

  • Novel acetamide derivatives showed significant hypoglycemic activity in an animal model, suggesting potential applications in diabetes treatment (Nikaljea et al., 2012).

Metabolism Studies

  • Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could inform the design of safer agricultural chemicals and understand their metabolic pathways (Coleman et al., 2000).

Photosensitizers for Cancer Treatment

  • Zinc phthalocyanine derivatives with high singlet oxygen quantum yields were synthesized, showing potential as Type II photosensitizers for photodynamic cancer therapy (Pişkin et al., 2020).

Antifibrotic and Anticancer Activity

  • Amino(imino)thiazolidinone derivatives were synthesized and evaluated for antifibrotic and anticancer activity, identifying candidates for further testing in these areas (Kaminskyy et al., 2016).

Properties

IUPAC Name

2-[4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O3/c1-20-9-4-7(2-3-8(9)21-6-10(12)19)5-14-18-11(13)15-16-17-18/h2-5H,6H2,1H3,(H2,12,19)(H2,13,15,17)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGIIHPVCONBBN-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NN=N2)N)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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